molecular formula C22H20N2OS B2921614 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone CAS No. 919709-54-9

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone

Cat. No. B2921614
CAS RN: 919709-54-9
M. Wt: 360.48
InChI Key: IVYNDOVYIUTIEJ-UHFFFAOYSA-N
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Description

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.48. The purity is usually 95%.
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Scientific Research Applications

Novel Semicarbazones and Anticonvulsant Activity

A study by Rajak et al. (2010) explored the anticonvulsant activities of novel semicarbazones derived from 2,5-disubstituted-1,3,4-oxadiazoles, including compounds with naphthalene moieties. These compounds were synthesized based on a pharmacophoric model to meet the structural requirements for anticonvulsant activity. The study investigated their activities using various models and attempted to establish structure-activity relationships. The results validated the importance of the pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).

Imidazole and Benzimidazole Addition to Quinones

Escolástico et al. (1994) investigated the addition of imidazole and benzimidazole to quinones, including 1,4-benzoquinone and 1,4-naphthoquinone. This research provided insights into the formation of meso and d,l isomers and their crystal structures, contributing to the understanding of the reactivity and potential applications of these heterocyclic compounds in synthesizing new materials or pharmaceuticals (Escolástico et al., 1994).

Anticancer Compound Synthesis

Gouhar and Raafat (2015) synthesized a compound with a naphthalene moiety and evaluated its anticancer activity. This study highlights the potential of naphthalene derivatives in the development of new anticancer agents, showcasing the diverse applications of such compounds in medicinal chemistry (Gouhar & Raafat, 2015).

Tandem Pummerer-Diels-Alder Reaction Sequence

Padwa et al. (1996) described a novel cascade process utilizing a tandem Pummerer-Diels-Alder reaction sequence for the preparation of 1-arylnaphthalene lignans. This methodology demonstrates the utility of naphthalene derivatives in complex organic syntheses, leading to the development of compounds with potential pharmacological properties (Padwa et al., 1996).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole derivatives , which are known to bind with high affinity to multiple receptors

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity . The specific mode of action of this compound would depend on its primary targets and their roles in cellular processes.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, viral infections, and other diseases .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , this compound could potentially have diverse effects at the molecular and cellular levels, depending on its primary targets and mode of action.

properties

IUPAC Name

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-16-6-8-17(9-7-16)15-26-22-23-12-13-24(22)21(25)20-11-10-18-4-2-3-5-19(18)14-20/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYNDOVYIUTIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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